molecular formula C22H26ClF2NO4 B129030 Nebivolol hydrochloride CAS No. 920299-33-8

Nebivolol hydrochloride

Katalognummer: B129030
CAS-Nummer: 920299-33-8
Molekulargewicht: 441.9 g/mol
InChI-Schlüssel: JWEXHQAEWHKGCW-BIISKSHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biochemische Analyse

Biochemical Properties

Nebivolol hydrochloride interacts with beta-1 adrenergic receptors, which are proteins located in the heart . By blocking these receptors, this compound can decrease the heart rate and blood pressure . This interaction is selective, meaning this compound preferentially binds to beta-1 receptors over other types of adrenergic receptors .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It decreases vascular resistance, increases stroke volume and cardiac output, and does not negatively affect left ventricular function . It also influences cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The mechanism of action of this compound involves blocking beta-1 adrenergic receptors, leading to decreased resting heart rate, exercise heart rate, myocardial contractility, systolic blood pressure, and diastolic blood pressure . This blocking interaction helps the heart beat more slowly and reduces the blood pressure .

Temporal Effects in Laboratory Settings

This compound has a long duration of action, with effects seen up to 48 hours after stopping the medication . It has a wide therapeutic window, with patients generally taking 5-40mg daily .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a study conducted on SOD1 G93A mice, this compound delayed motor function deterioration and halted motor neuronal loss in the spinal cord .

Metabolic Pathways

This compound is subject to extensive first-pass metabolism . The major pathway for the metabolism of this drug is catalyzed by CYP2D6 and to a lesser extent by CYP2C19 and CYP3A4 . The main product of this reaction is 4-hydroxynebivolol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium tartrate dibasic dihydrate can be synthesized by neutralizing tartaric acid with sodium hydroxide. The reaction typically involves dissolving tartaric acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the crystalline product .

Industrial Production Methods: In industrial settings, sodium tartrate dibasic dihydrate is produced by reacting high-purity tartaric acid with sodium carbonate or sodium hydroxide. The reaction mixture is then crystallized, filtered, and dried to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium tartrate dibasic dihydrate undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction. It can form complexes with bivalent metal ions such as manganese, iron, cobalt, nickel, copper, and zinc .

Common Reagents and Conditions:

    Complexation: Reacts with metal salts under aqueous conditions to form metal tartrate complexes.

    Oxidation and Reduction: Can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Nebivolol acts primarily as a selective β1-adrenergic receptor antagonist, which reduces heart rate and myocardial contractility. Additionally, it enhances nitric oxide (NO) production through stimulation of β3-adrenergic receptors, leading to vasodilation and improved endothelial function. This dual action contributes to reduced peripheral vascular resistance and arterial stiffness, making nebivolol particularly beneficial for patients with endothelial dysfunction .

Clinical Applications

  • Hypertension Management
    • Nebivolol is FDA-approved for the treatment of hypertension. It effectively lowers blood pressure by decreasing systemic vascular resistance without adversely affecting cardiac output . Clinical studies have shown that nebivolol provides a greater reduction in blood pressure compared to placebo and is well-tolerated in long-term use .
  • Heart Failure Treatment
    • Nebivolol has been shown to improve outcomes in patients with heart failure by enhancing left ventricular function and reducing morbidity and mortality rates. The SENIORS study indicated that nebivolol reduced the composite risk of all-cause mortality or cardiovascular hospital admission by 15% compared to placebo in elderly patients with heart failure .
  • Angina Pectoris
    • The drug is also utilized in managing angina by decreasing heart rate and myocardial oxygen demand, which is crucial for patients with coronary artery disease . Its vasodilatory properties further aid in alleviating symptoms associated with angina.
  • Microvascular Angina
    • Recent guidelines suggest nebivolol as a treatment option for microvascular angina, highlighting its role in improving endothelial function and reducing symptoms related to this condition .
  • Potential Off-Label Uses
    • Emerging research suggests potential applications in managing cancer therapy-related cardiac dysfunction (CTRCD), although further studies are needed to establish efficacy in this area .

Efficacy and Safety Profile

Nebivolol has demonstrated a favorable safety profile compared to other beta-blockers. Clinical trials indicate comparable or lower rates of adverse events such as dizziness, fatigue, and headaches . Its unique mechanism minimizes the risk of bronchospasm, making it suitable for patients with respiratory conditions .

Parameter Nebivolol Other Beta-Blockers
Selectivityβ1-selectiveNon-selective or mixed
Vasodilatory EffectYES (via NO production)Variable
Common Side EffectsDizziness, fatigueFatigue, bradycardia
Efficacy in Heart FailureSignificant improvementVariable
Risk of BronchospasmLowHigher

Case Studies and Research Findings

Several studies provide evidence supporting the efficacy of nebivolol:

  • A randomized controlled trial involving 6356 patients with mild hypertension showed significant blood pressure reduction after 6 weeks of treatment with nebivolol .
  • In a small study assessing endothelial function, patients receiving nebivolol exhibited a significantly greater increase in forearm blood flow following nitroglycerin administration compared to those on placebo, suggesting enhanced vascular responsiveness .

Vergleich Mit ähnlichen Verbindungen

    Monosodium Tartrate: Similar in structure but contains only one sodium ion.

    Potassium Sodium Tartrate: Contains both potassium and sodium ions.

    Sodium Acetate: Another sodium salt used in various applications.

Uniqueness: Sodium tartrate dibasic dihydrate is unique due to its precise water content, making it an ideal primary standard for Karl Fischer titration. Its ability to form stable complexes with bivalent metal ions also sets it apart from other similar compounds .

Biologische Aktivität

Nebivolol hydrochloride is a third-generation selective beta-1 adrenergic receptor antagonist, notable for its unique pharmacological profile and biological activities. This article delves into the compound's mechanisms of action, clinical implications, and its effects on various physiological parameters, supported by relevant studies and data.

Nebivolol primarily acts as a selective beta-1 adrenergic receptor antagonist with additional properties that contribute to its vasodilatory effects. The compound exhibits:

  • High Selectivity : Nebivolol shows approximately 320-fold greater affinity for beta-1 receptors compared to beta-2 receptors, making it particularly effective in reducing heart rate and myocardial contractility without significant respiratory side effects associated with non-selective beta-blockers .
  • Vasodilatory Effects : It enhances the release of nitric oxide (NO) through stimulation of endothelial nitric oxide synthase (eNOS) via beta-3 adrenergic receptor agonism. This mechanism leads to vasodilation, decreased peripheral vascular resistance, and improved cardiac output .
  • Anti-inflammatory Properties : Clinical studies indicate that nebivolol reduces levels of various inflammatory markers such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), suggesting a role in mitigating oxidative stress and inflammation .

Pharmacokinetics

The pharmacokinetic profile of nebivolol reveals important aspects regarding its absorption, metabolism, and elimination:

  • Absorption : Nebivolol is rapidly absorbed with a peak plasma concentration reached within 1.5 to 4 hours post-administration. Its bioavailability ranges from 12% to 96% , influenced by genetic polymorphisms in CYP2D6 metabolism .
  • Protein Binding : The drug is highly protein-bound (approximately 98% ), predominantly to serum albumin, which affects its distribution and therapeutic efficacy .
  • Metabolism : Nebivolol undergoes extensive hepatic metabolism primarily through glucuronidation and CYP2D6-mediated hydroxylation, producing both active and inactive metabolites .

Clinical Studies and Findings

Numerous clinical trials have investigated the efficacy of nebivolol in managing hypertension and heart failure:

Table 1: Summary of Clinical Trials Involving Nebivolol

Study ReferenceObjectiveFindings
PMC4541699Evaluate hemodynamic effectsSignificant reduction in systolic blood pressure (SBP) by up to 14.6 mmHg (p < 0.001) .
PMC8694313Assess anti-inflammatory effectsReduced levels of IL-6 and TNF-α; improved endothelial function noted .
DrugBankCompare with other beta-blockersDemonstrated superior metabolic profile with less impact on glucose metabolism compared to traditional beta-blockers .

Case Studies

  • Hypertensive Patients : A study involving patients with hypertension showed that treatment with nebivolol led to significant reductions in both systolic and diastolic blood pressure over a 12-week period, with minimal side effects reported compared to other beta-blockers.
  • Heart Failure Management : In patients with chronic heart failure, nebivolol was associated with improved left ventricular function and reduced hospitalizations due to heart failure exacerbations, highlighting its role in enhancing quality of life for these patients.

Eigenschaften

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEXHQAEWHKGCW-BIISKSHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049065
Record name rac Nebivolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152520-56-4, 169293-50-9
Record name 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152520-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac Nebivolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1049065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Nebivolol free base (3.30 g, 8.70 mmol) is suspended in absolute ethanol (100 mL) and heated to fall until complete dissolution. To this solution, 1.25 M ethanolic HCl (7.5 mL) is added. The obtained solution is concentrated under reduced pressure, until obtaining a 15% concentration of the product. During solvent evaporation, progressive formation of a white precipitate is observed. The solid is filtered by washing with cold absolute ethanol, to obtain 3.10 g of nebivolol hydrochloride salt. The chiral purity of the product and the ratio between the two enantiomers is evaluated by comparison with reference standards, by HPLC with an AKZO NOBEL column, Kromasil 5-AmyCoat, 5 μm, 250 mm×4.6 and a suitable binary gradient.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
nebivolol hydrochloride

Synthesis routes and methods II

Procedure details

In a preferred embodiment the said form is obtained by conventional spray drying technique using a LabPlant SPD-005® spray drier. Nebivolol hydrochloride is dissolved in alcohol such as methanol under heating to obtain a clear solution or adjust pH below 2.0 of nebivolol base solution/suspension in alcohol using aqueous HCl/Alcoholic HCl/HCl gas, which is then spray dried for a period of 2 to 5 hours, and further isolating nebivolol hydrochloride Form T1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
nebivolol hydrochloride

Synthesis routes and methods III

Procedure details

(±)-[2R*[1S*,5S*(S*)]]+[2R*[1S*,5R*(R*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (142 g) was converted into the hydrochloric acid salt in ethanol (1000 ml). The crystals were filtered off and crystallized from ethanol. The second fraction of the crystallization was recrystallized from ethanol, yielding 10.3 g (6.6%) of (±)-[2R*[1S*,5S*(S*)]]-α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride; mp. 224.9° C. nebivolol hydrochloride (crystalline compound 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three
Name
α,α'[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nebivolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Nebivolol hydrochloride
Reactant of Route 3
Nebivolol hydrochloride
Reactant of Route 4
Nebivolol hydrochloride
Reactant of Route 5
Reactant of Route 5
Nebivolol hydrochloride
Reactant of Route 6
Reactant of Route 6
Nebivolol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.